molecular formula C19H27N5O4 B2408269 tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 1904198-55-5

tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2408269
CAS RN: 1904198-55-5
M. Wt: 389.456
InChI Key: YSESRMQIMOUAEI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with the tert-butyl piperidine-1-carboxylate core structure have been synthesized and evaluated for various biological activities. For example, Sanjeevarayappa et al. (2015) explored the synthesis, characterization, and biological evaluation of a related compound, demonstrating its potential in antibacterial and anthelmintic activities. This study showcases the interest in such compounds for potential therapeutic uses (Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

Kong et al. (2016) reported on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate in the production of biologically active compounds, highlighting the role of such chemicals in drug development processes (Kong et al., 2016).

Metabolic Studies

Research by Prakash et al. (2008) focused on the metabolism of compounds with tert-butyl groups by cytochrome P450 enzymes, which is crucial for understanding the pharmacokinetics of potential drug molecules. This study provides insight into how such compounds are processed in the body, affecting their therapeutic efficacy and safety (Prakash et al., 2008).

Asymmetric Synthesis of Antagonists

An efficient and practical asymmetric synthesis of related compounds for the production of nociceptin antagonists was developed by Jona et al. (2009), indicating the chemical's significance in synthesizing specific receptor antagonists (Jona et al., 2009).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

tert-butyl 3-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-19(2,3)27-18(26)24-10-5-7-13(12-24)17(25)20-11-15-21-16(22-28-15)14-8-6-9-23(14)4/h6,8-9,13H,5,7,10-12H2,1-4H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESRMQIMOUAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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